molecular formula C15H24N2OS B7021418 N-(2-methoxycyclohexyl)-2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine

N-(2-methoxycyclohexyl)-2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine

Cat. No.: B7021418
M. Wt: 280.4 g/mol
InChI Key: BMQBMZYPFSAMMS-UHFFFAOYSA-N
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Description

N-(2-methoxycyclohexyl)-2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine: is a complex organic compound that belongs to the class of benzothiazoles This compound is characterized by its unique structure, which includes a methoxycyclohexyl group and a tetrahydrobenzothiazole moiety

Properties

IUPAC Name

N-(2-methoxycyclohexyl)-2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2OS/c1-10-16-12-7-5-8-13(15(12)19-10)17-11-6-3-4-9-14(11)18-2/h11,13-14,17H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMQBMZYPFSAMMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(CCC2)NC3CCCCC3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxycyclohexyl)-2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine typically involves multiple steps:

    Formation of the Benzothiazole Core: The initial step involves the synthesis of the benzothiazole core. This can be achieved through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Methoxycyclohexyl Group: The methoxycyclohexyl group is introduced via a nucleophilic substitution reaction. This step often requires the use of a strong base such as sodium hydride (NaH) to deprotonate the methoxycyclohexyl precursor, followed by its reaction with the benzothiazole intermediate.

    Final Assembly: The final step involves the coupling of the methoxycyclohexyl-substituted benzothiazole with 2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine. This can be facilitated by using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions, and purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxycyclohexyl group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the benzothiazole ring, potentially converting it into a dihydrobenzothiazole derivative.

    Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atom in the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include hydroxylated, reduced, or substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

Chemistry

In chemistry, N-(2-methoxycyclohexyl)-2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, influencing biological pathways and offering therapeutic benefits. Studies may focus on its efficacy in treating diseases or its role as a diagnostic tool.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity. It may also find applications in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(2-methoxycyclohexyl)-2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxycyclohexyl group may enhance its binding affinity, while the benzothiazole core can modulate its activity. This interaction can lead to the activation or inhibition of certain biological pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxycyclohexyl)-2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine
  • N-(2-methoxycyclohexyl)-2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-8-amine
  • N-(2-methoxycyclohexyl)-2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-5-amine

Uniqueness

The uniqueness of N-(2-methoxycyclohexyl)-2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine lies in its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct pharmacokinetic properties, making it a valuable candidate for further research and development.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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